molecular formula C9H17Cl2N3O2 B15301731 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride

Cat. No.: B15301731
M. Wt: 270.15 g/mol
InChI Key: LYGUZUBPHJBULT-UHFFFAOYSA-N
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Description

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of various catalysts and reagents to optimize the reaction conditions and achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride include other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17Cl2N3O2

Molecular Weight

270.15 g/mol

IUPAC Name

4-amino-3-(3-methylimidazol-4-yl)pentanoic acid;dihydrochloride

InChI

InChI=1S/C9H15N3O2.2ClH/c1-6(10)7(3-9(13)14)8-4-11-5-12(8)2;;/h4-7H,3,10H2,1-2H3,(H,13,14);2*1H

InChI Key

LYGUZUBPHJBULT-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)O)C1=CN=CN1C)N.Cl.Cl

Origin of Product

United States

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